Daunorubicin 4'-O-alpha-D-Glucoside Sodium Salt
Description
Properties
Molecular Formula |
C33H36NNaO16 |
|---|---|
Molecular Weight |
725.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(2S,3R,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-amino-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H37NO16.Na/c1-10-29(49-32-28(42)26(40)27(41)30(50-32)31(43)44)14(34)7-17(47-10)48-16-9-33(45,11(2)35)8-13-19(16)25(39)21-20(23(13)37)22(36)12-5-4-6-15(46-3)18(12)24(21)38;/h4-6,10,14,16-17,26-30,32,37,39-42,45H,7-9,34H2,1-3H3,(H,43,44);/q;+1/p-1/t10-,14?,16-,17-,26-,27-,28+,29-,30-,32-,33-;/m0./s1 |
InChI Key |
FQBAAAVFQVWSFI-PDWDBXBWSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC6C(C(C(C(O6)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with alpha-D-glucose. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure the selective formation of the glucoside bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the anthracycline ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various daunorubicin derivatives, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and anthracycline chemistry.
Biology: Employed in research on cellular uptake and metabolism of glycosylated anthracyclines.
Medicine: Investigated for its potential to enhance the efficacy and reduce the toxicity of daunorubicin in cancer therapy.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves intercalation into DNA, thereby inhibiting the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the inhibition of cell division and ultimately cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The glucoside derivative is compared to other anthracyclines and related compounds below:
Pharmacokinetic and Metabolic Profiles
- Metabolism: Daunorubicin is metabolized to daunorubicinol (active) and aglycones (inactive) via cytosolic reductases and microsomal hydrolases . The glucoside modification may delay hydrolysis due to steric hindrance, prolonging half-life.
- Resistance: Daunorubicin resistance in cancer cells involves reduced influx, increased efflux (e.g., P-glycoprotein), and altered intracellular binding . The glucoside derivative’s larger size (725 vs. 527 g/mol) may reduce passive diffusion, but its hydrophilic nature could bypass efflux pumps .
DNA Binding and Cytotoxicity
- DNA Dissociation: Daunorubicin exhibits biphasic dissociation from DNA, with rate constants similar to mitoxantrone but lower than ametantrone . The glucoside moiety may weaken intercalation due to steric effects, as seen in N-acetyl daunorubicin derivatives .
- Cytotoxicity: Liposomal daunorubicin (DaunoXome®) shows reduced cardiotoxicity and improved efficacy in Kaposi’s sarcoma .
Cross-Resistance Patterns
- Daunorubicin-resistant cells exhibit cross-resistance to vincristine and mitomycin C, linked to efflux mechanisms .
- The glucoside derivative’s modified structure may evade resistance pathways common to parent anthracyclines, as seen with idarubicin (which overcomes some resistance due to structural simplicity) .
Therapeutic Indications and Limitations
- However, reduced DNA-binding affinity might lower efficacy, necessitating dose optimization .
Biological Activity
Daunorubicin 4'-O-alpha-D-Glucoside Sodium Salt is a modified derivative of daunorubicin, an anthracycline antibiotic widely utilized in cancer therapy. This compound is noted for its enhanced pharmacological properties, particularly its solubility and bioavailability, which are crucial for therapeutic efficacy. The glucoside modification is expected to improve selectivity towards cancer cells while potentially minimizing systemic toxicity compared to its non-glycosylated counterparts.
This compound possesses the chemical formula . Its mechanism of action is similar to that of daunorubicin, involving:
- Intercalation into DNA: The compound inserts itself between base pairs in the DNA structure, disrupting normal function.
- Inhibition of Topoisomerase II: This enzyme is essential for DNA replication; inhibition prevents the relaxation of supercoiled DNA, thereby interfering with replication and transcription.
- Generation of Free Radicals: These reactive species contribute to cytotoxicity, leading to apoptosis in rapidly dividing cancer cells.
Biological Activity and Therapeutic Applications
This compound exhibits significant biological activity against various cancer types. Key applications include:
- Cancer Treatment: The compound retains the antitumor properties of daunorubicin, making it effective in chemotherapy protocols.
- Research Applications: It serves as a model compound in studies aimed at understanding anthracycline mechanisms and enhancing drug delivery systems.
Table 1: Comparison of Daunorubicin Derivatives
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Daunorubicin | Anthracycline | Parent compound without glucoside modification |
| Doxorubicin | Anthracycline | Hydroxyl group at C14; broader clinical use |
| Epirubicin | Anthracycline | 4'-epimer of doxorubicin; improved safety profile |
| Idarubicin | Anthracycline | More potent against certain tumors |
| Daunorubicin 4'-O-beta-D-Glucoside | Glycosylated derivative | Different sugar orientation; potential differences in efficacy |
Case Studies and Research Findings
-
Enhanced Efficacy in Chemotherapy:
A study demonstrated that this compound improves the accumulation of daunorubicin in resistant cancer cell lines, suggesting a potential role in overcoming drug resistance . -
Cardiotoxicity Assessment:
Research has indicated that while anthracyclines are effective against breast cancer, they can induce cardiotoxicity. Notably, this compound exhibited lower cytotoxicity compared to other derivatives like doxorubicin and mitoxantrone when tested on induced pluripotent stem cell-derived cardiomyocytes . -
Combination Therapies:
A combination of sodium caseinate with daunorubicin or cytarabine showed improved survival rates in mice with leukemia, highlighting the potential for synergistic effects when used alongside other therapeutic agents .
Q & A
Q. What is the role of Daunorubicin 4'-O-α-D-Glucoside Sodium Salt in cancer research, and how does it differ from unmodified daunorubicin?
Methodological Answer: Daunorubicin 4'-O-α-D-Glucoside Sodium Salt is a glycosylated derivative of daunorubicin, an anthracycline antibiotic. The addition of the glucoside moiety alters its pharmacokinetics, potentially enhancing solubility and reducing nonspecific cytotoxicity. Unlike unmodified daunorubicin, which directly inhibits topoisomerase II and intercalates into DNA, the glucoside derivative may exhibit altered cellular uptake or metabolic stability, impacting its efficacy in leukemia and carcinoma models .
Key Research Findings:
| Property | Daunorubicin | Daunorubicin 4'-O-α-D-Glucoside |
|---|---|---|
| Solubility | Low (HCl salt) | Enhanced (sodium glucoside salt) |
| Primary Mechanism | Topo II inhibition | Likely similar, with modified uptake |
| Therapeutic Application | Acute leukemias | Experimental models (e.g., APL) |
Q. How should researchers ensure stability of Daunorubicin 4'-O-α-D-Glucoside Sodium Salt in experimental solutions?
Methodological Answer: Stability is critical for reproducibility. Use phosphate-buffered saline (PBS) or 0.9% sodium chloride for dilution, maintaining a concentration ≤1 mg/mL to prevent aggregation. Avoid prolonged exposure to light (anthracyclines are light-sensitive) and store lyophilized powder at -20°C. For intravenous administration in animal models, infuse over 60 minutes to mimic clinical protocols .
Recommended Conditions:
| Parameter | Specification |
|---|---|
| Solvent | 0.9% NaCl or PBS |
| Concentration Limit | ≤1 mg/mL |
| Storage Temperature | -20°C (lyophilized) |
| Light Exposure | Amber vials, dark storage |
Q. What analytical methods are recommended for detecting impurities in Daunorubicin 4'-O-α-D-Glucoside Sodium Salt?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard. Use a C18 column and a mobile phase of acetonitrile:water (with 0.1% trifluoroacetic acid) in gradient mode. Monitor at 254 nm for anthracycline detection. Validate methods per ICH guidelines to quantify related impurities (e.g., 14-Bromo Daunorubicin Hydrobromide) .
HPLC Parameters:
| Column | C18 (5 µm, 250 mm × 4.6 mm) |
|---|---|
| Mobile Phase | Acetonitrile:Water (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Purity Threshold | >75% by area normalization |
Advanced Research Questions
Q. How can researchers design experiments to assess the interaction of Daunorubicin 4'-O-α-D-Glucoside with drug-efflux transporters like P-glycoprotein (P-gp)?
Methodological Answer: Use ATPase activity assays to evaluate P-gp modulation. Prepare membrane vesicles expressing P-gp and measure ATP hydrolysis in the presence of the compound. Include controls with verapamil (a P-gp inhibitor) and sodium ortho-vanadate (an ATPase inhibitor). Concurrently, perform cytotoxicity assays in P-gp-overexpressing cell lines (e.g., MDR1-HEK293) with/without inhibitors to quantify efflux effects .
Experimental Setup:
| Assay Type | Key Reagents/Controls |
|---|---|
| ATPase Activity | Verapamil, sodium ortho-vanadate |
| Cytotoxicity (IC50) | Daunorubicin ± P-gp inhibitors |
| Efflux Ratio | Bidirectional transport assay |
Q. How can contradictory efficacy data for Daunorubicin 4'-O-α-D-Glucoside Sodium Salt across in vitro and in vivo models be resolved?
Methodological Answer: Discrepancies often arise from differences in metabolic activation, glucoside cleavage, or tumor microenvironment factors. Conduct parallel studies:
In vitro: Use primary leukemia cells and measure glucosidase activity (to assess glucoside hydrolysis).
In vivo: Compare pharmacokinetics in xenograft models with/without glucosidase inhibitors.
Mechanistic: Perform RNA-seq to identify resistance markers (e.g., P-gp upregulation).
Data Reconciliation Strategy:
| Factor | In Vitro Consideration | In Vivo Consideration |
|---|---|---|
| Metabolism | Serum glucosidase levels | Tissue-specific enzyme activity |
| Tumor Penetration | 2D vs. 3D culture models | Vascularization in PDX models |
Q. What strategies are effective for synthesizing and purifying Daunorubicin 4'-O-α-D-Glucoside Sodium Salt?
Methodological Answer: Synthesize via glycosylation of daunorubicin using protected α-D-glucopyranosyl donors under Koenigs-Knorr conditions. Purify via reverse-phase chromatography (C18 column) with ethanol:water gradients. Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Monitor for common impurities like N-Trifluoroacetamido derivatives .
Synthesis Protocol:
| Step | Reagents/Conditions |
|---|---|
| Glycosylation | AgOTf, DCM, 0°C, 12 h |
| Deprotection | NaOMe/MeOH, rt, 2 h |
| Purification | Prep-HPLC (C18, ethanol:H2O) |
Q. How can researchers mitigate cardiotoxicity associated with Daunorubicin 4'-O-α-D-Glucoside Sodium Salt in preclinical models?
Methodological Answer: Co-administer dexrazoxane (a topoisomerase IIβ inhibitor) or test XK469 analogs to reduce reactive oxygen species (ROS). In rodent models, monitor cardiac biomarkers (troponin I, BNP) and perform histopathology. Use echocardiography to assess ejection fraction pre- and post-treatment .
Cardioprotective Strategies:
| Approach | Experimental Model | Outcome Metric |
|---|---|---|
| Dexrazoxane Co-treatment | BALB/c mice (IV dosing) | Troponin I levels |
| XK469 Analog Screening | HL-1 cardiomyocytes | ROS quantification (DCFDA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
